![molecular formula C19H15N3O5S B2601800 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941966-48-9](/img/structure/B2601800.png)
8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
The compound “8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and have been consistently regarded as potential purine antagonists . They have a wide range of biological activities, including antibacterial and antitubercular activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Molecular Structure Analysis
The structure of thiazolo[3,2-a]pyrimidines was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Activity
Some compounds of the Thiazolo[3,2-a]pyrimidines family have shown significant antibacterial activities . This makes them potential candidates for the development of new antimicrobial drugs, especially considering the increasing resistance of bacteria to existing antimicrobial agents .
Antitubercular Activity
In addition to their antibacterial properties, some Thiazolo[3,2-a]pyrimidines have also demonstrated antitubercular activities . This suggests potential applications in the treatment of tuberculosis .
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antiviral Activity
Thiazolo[3,2-a]pyrimidines have also shown antiviral activities . This suggests potential applications in the treatment of viral infections .
Antioxidant Activity
Some Thiazolo[3,2-a]pyrimidines have demonstrated antioxidant activities . This suggests potential applications in the prevention of diseases caused by oxidative stress .
properties
IUPAC Name |
8-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-3-26-13-6-4-5-11-9-12(18(25)27-15(11)13)16(23)21-14-10(2)20-19-22(17(14)24)7-8-28-19/h4-9H,3H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKPBJSQFYLRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide |
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